molecular formula C19H13Cl2N3S B2471080 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 450352-79-1

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Cat. No. B2471080
CAS RN: 450352-79-1
M. Wt: 386.29
InChI Key: ZHETUGHJIQAKCH-GXDHUFHOSA-N
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, also known as DCTA, is a chemical compound that has been the subject of much scientific research in recent years. DCTA belongs to the class of compounds known as acrylonitriles, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Sulfonamides and Thiazoles in Drug Development

Sulfonamides, including compounds with thiazole rings, have been extensively investigated for their pharmacological properties. These compounds show promise as carbonic anhydrase inhibitors (CAIs), with potential applications in treating glaucoma, tumors, and dandruff. The structural motif of sulfonamides, potentially similar in reactivity and function to the chemical structure , has been explored for developing selective drugs targeting various isoforms of carbonic anhydrase, especially CA II and tumor-associated isoforms CA IX/XII. This research underlines the ongoing need for novel sulfonamides in drug development, suggesting a similar potential for chemicals with related structures (Carta, Scozzafava, & Supuran, 2012).

Phosphorylated Derivatives of 1,3-Azoles

The synthesis and biological properties of phosphorylated derivatives of 1,3-azoles, including thiazoles, have been systematized, showing these compounds possess diverse biological activities such as insectoacaricidal, anti-blastic, and neurodegenerative effects. This indicates a broad spectrum of potential applications in pharmaceuticals and agrochemicals for compounds with related structures, highlighting the scientific interest in exploring the chemical and biological properties of novel thiazole derivatives (Abdurakhmanova et al., 2018).

Benzofused Thiazole Derivatives

Research into benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties indicates a promising avenue for developing new therapeutic agents. These compounds were synthesized and evaluated, showing distinct anti-inflammatory activity compared to standard references. Such studies underscore the potential of thiazole-containing compounds in medicinal chemistry, suggesting avenues for the development of new drugs with anti-inflammatory and antioxidant properties (Raut et al., 2020).

Acrylonitrile and Related Compounds

While not directly related to the specific chemical structure requested, research on acrylonitrile derivatives, including their toxicological profile and applications in the production of polymers and resins, provides context on the broader chemical family's significance. These studies cover aspects of toxicity, environmental impact, and industrial applications, offering insights into handling and potential uses of related chemicals (Blair & Kazerouni, 1997).

properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-4-2-3-5-17(12)23-10-14(9-22)19-24-18(11-25-19)13-6-7-15(20)16(21)8-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHETUGHJIQAKCH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

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